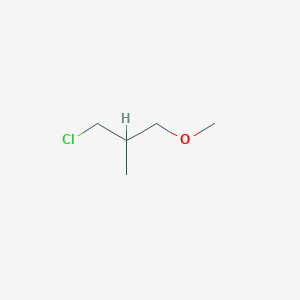

1-Chloro-3-methoxy-2-methylpropane

Description

Properties

Molecular Formula |

C5H11ClO |

|---|---|

Molecular Weight |

122.59 g/mol |

IUPAC Name |

1-chloro-3-methoxy-2-methylpropane |

InChI |

InChI=1S/C5H11ClO/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3 |

InChI Key |

VUCHWIWJCNBSQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)CCl |

Origin of Product |

United States |

Preparation Methods

Sodium Methoxide Mediated Etherification of 1,3-Dihalopropane Derivatives

A prominent method involves the reaction of 1,3-bromochloropropane with sodium methoxide dispersed in an inert solvent under phase-transfer catalysis. This method is notable for its high yield (above 90%), mild reaction conditions, and cost-effectiveness due to the use of readily available starting materials.

$$

\text{1,3-Bromochloropropane} + \text{NaOCH}_3 \xrightarrow{\text{Phase Transfer Catalyst}} \text{1-Chloro-3-methoxypropane} + \text{NaBr}

$$

This reaction proceeds via nucleophilic substitution where the methoxide ion replaces the bromide group selectively, leaving the chlorine intact for further functionalization.

Use of Phase Transfer Catalysts (PTCs)

Phase transfer catalysts such as tetrabutylammonium bromide, tetrabutylammonium chloride, benzyltriethylammonium chloride, and benzyltrimethylammonium chloride have been employed to enhance reaction rates and yields. Benzyltrimethylammonium chloride (BTMAC) is preferred for its efficiency.

Detailed Preparation Methodology with Experimental Data

The following table summarizes optimized reaction parameters and outcomes from representative experiments:

| Parameter | Example 1 (Benzene) | Example 2 (Petroleum Ether) | Example 3 (Cyclohexane) |

|---|---|---|---|

| Sodium Methoxide Dispersion | 27% in Benzene | 27% in Petroleum Ether | 27% in Cyclohexane |

| 1,3-Bromochloropropane (g) | 236.2 | 220 | 220 |

| Phase Transfer Catalyst | 6 g TBAB | 5 g BTMAC | 3 g Benzyltriethylammonium chloride (TEACC) |

| Reaction Temperature (°C) | 80 (dropwise), 80 (hold) | 60 (dropwise), 60 (hold) | 50 (dropwise), 50 (hold) |

| Reaction Time (hours) | 5 (dropwise) + 3 (hold) | 2 (dropwise) + 2 (hold) | 10 (dropwise) + 1 (hold) |

| Yield (%) | 92.8 | 92.2 | 91.5 |

| Purification | Filtration, washing, rectification | Filtration, washing, rectification | Filtration, washing, rectification |

- The molar ratio of 1,3-bromochloropropane to sodium methoxide is maintained between 1:0.9 to 1:1.2.

- The volume ratio of 1,3-bromochloropropane to inert solvent ranges from 1:3 to 1:10.

- The inert solvents used are benzene, petroleum ether, and cyclohexane, chosen for their ease of separation and cost-effectiveness.

- The reaction is carried out under nitrogen protection to avoid moisture and oxidation.

- After reaction completion, sodium bromide precipitate is filtered off, and the organic layer is washed with water until neutral pH is achieved.

- The final product is obtained by normal pressure distillation, collecting fractions boiling at 110-112 °C.

Advantages of the Optimized Preparation Method

- Raw Material Availability: Uses inexpensive and readily available 1,3-bromochloropropane, which is industrially produced by anti-Markovnikov addition of hydrogen bromide to propylene chloride.

- High Yield: Achieves yields exceeding 90%, significantly higher than older methods using 1,3-propanediol or dimethyl sulfate methylation (~65% yield).

- Mild Conditions: Reaction temperatures between 20 °C and 110 °C during addition and 50 °C to 80 °C for holding are mild and easily controlled.

- Phase Transfer Catalysis: Reduces reaction time and temperature, improving selectivity and yield.

- Scalability: The process is simple, cost-effective, and suitable for large-scale industrial production.

Alternative Preparation Routes and Comparative Analysis

Older methods for preparing 1-chloro-3-methoxypropane include:

- Methylation of 1,3-propanediol with dimethyl sulfate: Yields approximately 65% but involves toxic reagents and lower efficiency.

- Halogenation of 3-methoxy-1-propanol with phosphorus trihalides: Yield ranges from 58% to 76%, with harsher reaction conditions and more hazardous reagents.

These methods are less favorable due to lower yields, higher costs, and safety concerns.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sodium methoxide + 1,3-bromochloropropane + PTC | 1,3-bromochloropropane | Phase transfer catalyst, 50-80 °C | 91-93 | High yield, mild conditions, low cost | Requires PTC and inert atmosphere |

| Methylation of 1,3-propanediol | 1,3-propanediol + dimethyl sulfate | Acid/base catalysis, elevated temperature | ~65 | Simple reagents | Lower yield, toxic reagents |

| Halogenation of 3-methoxy-1-propanol | 3-methoxy-1-propanol + PCl3 | Phosphorus trihalide halogenation | 58-76 | Straightforward reaction | Harsh reagents, moderate yield |

Chemical Reactions Analysis

1-Chloro-3-methoxy-2-methylpropane undergoes various chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group, forming 3-methoxy-2-methylpropane.

Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination to form alkenes.

Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Scientific Research Applications

1-Chloro-3-methoxy-2-methylpropane is a compound with significant applications in various fields, particularly in organic synthesis and chemical research. This article explores its synthesis, applications, and potential environmental impacts, supported by comprehensive data and case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with a focus on optimizing yield and reducing production costs. A notable method involves the use of phase transfer catalysts to enhance the reaction efficiency. The following steps outline a typical synthetic route:

- Reagents : The reaction typically involves sodium methoxide as a base and 1,3-bromochloropropane as a halogenated precursor.

- Procedure : The sodium methoxide is dispersed in an inert solvent (e.g., benzene), then added dropwise to the halogenated compound under controlled temperature conditions (20-110 °C) to ensure high yields (up to 92.8%) and purity of the final product .

- Catalysts : Phase transfer catalysts such as tetrabutylammonium bromide are used to facilitate the reaction, significantly improving yield and reducing reaction time .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including:

- Chiral building blocks : Its structure allows for the formation of chiral centers, which are crucial in synthesizing pharmaceuticals and agrochemicals.

- Precursor for other halogenated compounds : It can be further modified to produce more complex molecules used in various chemical applications.

Pharmaceutical Industry

The compound's unique properties make it suitable for developing pharmaceuticals. Its derivatives have shown potential as:

- Anticancer agents : Research indicates that derivatives of chloroalkanes can exhibit cytotoxic effects against cancer cell lines, making them candidates for drug development .

- Anti-inflammatory agents : Compounds similar to this compound have been evaluated for their anti-inflammatory properties, contributing to therapeutic interventions .

Environmental Studies

Recent studies have highlighted the degradation pathways of related compounds like 3-methoxy-1-propanol (a structural analog). Understanding these pathways is crucial for assessing the environmental impact of chloroalkanes:

- Atmospheric reactivity : The degradation of such compounds by hydroxyl radicals has been studied to understand their potential contribution to photochemical smog formation .

- Toxicological assessments : Investigations into the effects of chlorinated compounds on human health and ecosystems are ongoing, emphasizing the need for sustainable chemical practices .

Table 1: Synthetic Yields of this compound

| Method Used | Yield (%) | Reaction Time (hrs) | Temperature (°C) |

|---|---|---|---|

| Phase Transfer Catalysis | 92.8 | 5 | 80 |

| Traditional Method | 45 | 24 | Variable |

Table 2: Biological Activities of Derivatives

| Compound Name | Activity Type | Cell Line Tested | Reference |

|---|---|---|---|

| Chloroalkane Derivative A | Anticancer | K562 | |

| Chloroalkane Derivative B | Anti-inflammatory | Human Lung Cells |

Case Study 1: Anticancer Properties

Research conducted on various derivatives of chloroalkanes revealed significant cytotoxic effects against leukemia cell lines (e.g., K562). These studies suggest that modifications to the chloroalkane structure can enhance their therapeutic efficacy.

Case Study 2: Environmental Impact Assessment

A study examining the atmospheric degradation of related compounds found that they contribute to ozone formation and photochemical smog under urban conditions. This highlights the importance of understanding the environmental implications of using such compounds in industrial applications.

Mechanism of Action

The mechanism of action of 1-chloro-3-methoxy-2-methylpropane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being a good leaving group, departs, allowing the nucleophile to attack the positively charged carbon. This mechanism is crucial in understanding its reactivity and applications in synthesis.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Tertiary chloro groups (if present) favor SN1 mechanisms, though this depends on exact bonding .

- Functional Group Synergy : The methoxy group enhances solubility in polar solvents, while the chloro group enables nucleophilic substitution. This contrasts with methallyl chloride, where the alkene allows addition reactions .

- Boiling Points : Branched structures (e.g., this compound) typically have lower boiling points than linear isomers (e.g., 3-Chloropropyl methyl ether) due to reduced surface area .

Biological Activity

1-Chloro-3-methoxy-2-methylpropane, also known as E-1-chloro-3-methoxy-2-methylpropene, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its antimicrobial, anticancer properties, and mechanisms of action.

- Molecular Formula : C4H7ClO

- Molecular Weight : 106.55 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays:

- Mechanism : The compound appears to disrupt bacterial cell membranes, leading to cell lysis.

- Tested Organisms : It has been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition of growth at micromolar concentrations.

Anticancer Properties

Studies have indicated that this compound may possess anticancer properties:

- Cell Lines Tested : In vitro studies have been conducted using human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Results : The compound exhibited cytotoxic effects, with IC50 values indicating potent activity in inhibiting cell proliferation. The mechanism is believed to involve apoptosis induction through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 15 µg/mL | Effective against biofilm formation |

| Staphylococcus aureus | 10 µg/mL | Significant reduction in colony count |

| Candida albicans | 20 µg/mL | Moderate antifungal activity |

Case Study 2: Anticancer Activity

In a cell viability assay conducted on MCF-7 cells, the effects of varying concentrations of this compound were analyzed over a period of 48 hours. The findings are presented in Table 2.

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 60 | - |

| 50 | 30 | - |

| 100 | 10 | ~35 |

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- Antimicrobial Action : The compound's ability to disrupt membrane integrity leads to cell death.

- Anticancer Action : Induction of apoptosis may occur via activation of caspases and disruption of mitochondrial membrane potential.

Q & A

Q. What are the recommended safety protocols for handling 1-Chloro-3-methoxy-2-methylpropane in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Static Discharge Prevention: Ground equipment and avoid using non-conductive containers to mitigate ignition risks .

- Waste Disposal: Segregate waste in designated containers and collaborate with certified hazardous waste disposal services to prevent environmental contamination .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

- Nucleophilic Substitution: React 3-methoxy-2-methylpropanol with HCl in the presence of a catalyst (e.g., ZnCl₂) under controlled temperatures (40–60°C). Monitor reaction progress via TLC .

- Solvent Selection: Use anhydrous dichloromethane or ether to minimize side reactions. Ensure stoichiometric excess of HCl to drive the reaction to completion .

- Purification: Employ fractional distillation (boiling range: 120–125°C) to isolate the product, followed by drying over anhydrous MgSO₄ .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze -NMR for methoxy (-OCH₃, δ ~3.3 ppm) and chloroalkane (-CH₂Cl, δ ~3.8–4.2 ppm) signals. -NMR confirms quaternary carbon environments .

- GC-MS: Use helium carrier gas and a polar column (e.g., DB-5) to verify purity (>98%) and detect impurities via fragmentation patterns (e.g., m/z 122 for [M-Cl]⁺) .

- IR Spectroscopy: Identify C-O (1050–1150 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches to confirm functional groups .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in synthesizing this compound?

Methodological Answer:

- Mechanistic Pathways: Under polar protic conditions (e.g., aqueous HCl), the reaction may proceed via an SN1 mechanism , forming carbocation intermediates. Steric hindrance from the methyl and methoxy groups favors carbocation stabilization .

- Byproduct Mitigation: In non-polar solvents (e.g., dichloromethane), SN2 mechanisms dominate, reducing elimination byproducts (e.g., alkenes). Optimize temperature to ≤60°C to suppress E2 pathways .

- Catalyst Role: Lewis acids like ZnCl₂ enhance electrophilicity of the hydroxyl group, accelerating substitution rates .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental -NMR data with computational predictions (e.g., DFT calculations) to confirm peak assignments. Use HSQC and HMBC for ambiguous proton-carbon correlations .

- Isotopic Labeling: Introduce -labeled reactants to track carbon environments and validate reaction pathways .

- Literature Benchmarking: Cross-reference spectral databases (e.g., NIST Webbook) to identify inconsistencies caused by solvent effects or impurities .

Q. What strategies improve yield and purity in large-scale syntheses of this compound?

Methodological Answer:

- Process Optimization: Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Maintain pH <2 to suppress hydrolysis of the chloroalkane .

- Catalytic Efficiency: Screen alternative catalysts (e.g., FeCl₃) to reduce reaction time and energy consumption. Monitor catalyst loading to avoid over-stoichiometric use .

- In-Line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.